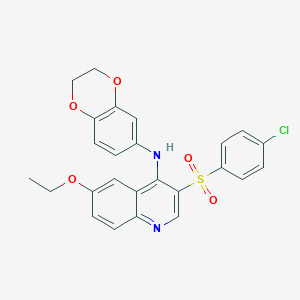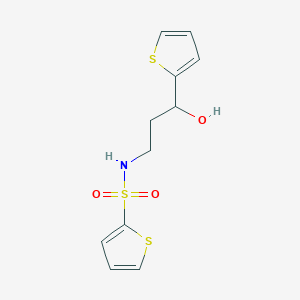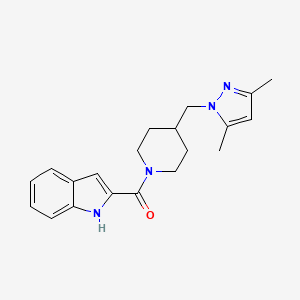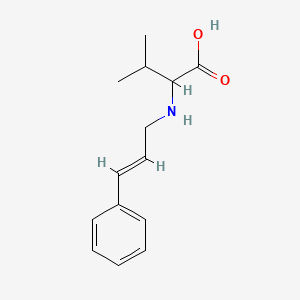![molecular formula C20H19N3O2S B2537288 (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1396892-85-5](/img/structure/B2537288.png)
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is typically triggered by various pathological stimuli, including cytokines, pathogen invasion, and DNA damage . By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, such as inflammation and tissue damage .
Pharmacokinetics
These studies are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
The inhibition of RIPK1 by the compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Analyse Biochimique
Biochemical Properties
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the allosteric pocket of the enzyme, thereby inhibiting its activity . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays . This inhibition is achieved through the suppression of RIPK1 activity, which in turn affects downstream signaling pathways involved in cell death and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and its downstream signaling pathways, thereby inhibiting necroptosis . Additionally, this compound may influence the expression of genes involved in cell death and inflammation, further contributing to its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, allowing for prolonged studies of its effects on cellular function . Degradation of the compound may occur over extended periods, potentially influencing its efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on necroptosis, although the extent of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of necroptosis, with higher doses resulting in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s interaction with RIPK1 is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and prevents the progression of necroptosis . Additionally, this compound may affect metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on RIPK1 . Transporters and binding proteins may facilitate the localization and accumulation of this compound within specific tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with RIPK1 and other biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its effective inhibition of necroptosis .
Propriétés
IUPAC Name |
(E)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,13-11-16-6-2-1-3-7-16)22-18-9-4-8-17(14-18)19-15-21-20-10-5-12-23(19)20/h1-4,6-9,11,13-15,22H,5,10,12H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAZIAAJORMHR-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)
![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)



![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2537215.png)

![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)



